molecular formula C16H23N3O5S B11043660 Diethyl 2-{[5-(2,6-dimethylmorpholino)-1,2,3-thiadiazol-4-YL]methylene}malonate

Diethyl 2-{[5-(2,6-dimethylmorpholino)-1,2,3-thiadiazol-4-YL]methylene}malonate

Cat. No.: B11043660
M. Wt: 369.4 g/mol
InChI Key: LQDQHIAGEIDISB-UHFFFAOYSA-N
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Description

Diethyl 2-{[5-(2,6-dimethylmorpholino)-1,2,3-thiadiazol-4-YL]methylene}malonate is a complex organic compound featuring a thiadiazole ring, a morpholine derivative, and a malonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-{[5-(2,6-dimethylmorpholino)-1,2,3-thiadiazol-4-YL]methylene}malonate typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Morpholine Derivative: The 2,6-dimethylmorpholine is introduced via nucleophilic substitution or other suitable reactions.

    Formation of the Malonate Ester: The final step involves the condensation of the thiadiazole-morpholine intermediate with diethyl malonate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring.

    Reduction: Reduction reactions can modify the thiadiazole ring or the morpholine derivative.

    Substitution: Various substitution reactions can occur, especially at the morpholine and thiadiazole moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, Diethyl 2-{[5-(2,6-dimethylmorpholino)-1,2,3-thiadiazol-4-YL]methylene}malonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study enzyme interactions and as a probe for biochemical pathways involving thiadiazole derivatives.

Medicine

Industry

In industry, it can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Diethyl 2-{[5-(2,6-dimethylmorpholino)-1,2,3-thiadiazol-4-YL]methylene}malonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiadiazole ring can interact with active sites, while the morpholine derivative can enhance binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-(phenylamino)methylene malonate
  • Diethyl 2-(morpholino)methylene malonate
  • Diethyl 2-(thiadiazolyl)methylene malonate

Uniqueness

Diethyl 2-{[5-(2,6-dimethylmorpholino)-1,2,3-thiadiazol-4-YL]methylene}malonate is unique due to the combination of the thiadiazole ring and the 2,6-dimethylmorpholine moiety. This combination provides distinct chemical properties and biological activities not found in other similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C16H23N3O5S

Molecular Weight

369.4 g/mol

IUPAC Name

diethyl 2-[[5-(2,6-dimethylmorpholin-4-yl)thiadiazol-4-yl]methylidene]propanedioate

InChI

InChI=1S/C16H23N3O5S/c1-5-22-15(20)12(16(21)23-6-2)7-13-14(25-18-17-13)19-8-10(3)24-11(4)9-19/h7,10-11H,5-6,8-9H2,1-4H3

InChI Key

LQDQHIAGEIDISB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=C(SN=N1)N2CC(OC(C2)C)C)C(=O)OCC

Origin of Product

United States

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